N-[(2-ethoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
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Description
N-[(2-ethoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.14429870 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
A structurally similar compound, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, has been reported to act as acetylcholinesterase inhibitors (acheis) . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
The structurally similar compounds mentioned above inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .
Biochemical Pathways
They prevent the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapses, which can enhance cholinergic neurotransmission .
Result of Action
Acetylcholinesterase inhibitors, such as the structurally similar compounds, can enhance cholinergic neurotransmission, which may improve cognitive function in conditions like alzheimer’s disease .
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-2-31-21-11-7-6-8-19(21)18-25-24(28)23-22(12-17-32-23)33(29,30)27-15-13-26(14-16-27)20-9-4-3-5-10-20/h3-12,17H,2,13-16,18H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUGUDMCELJOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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